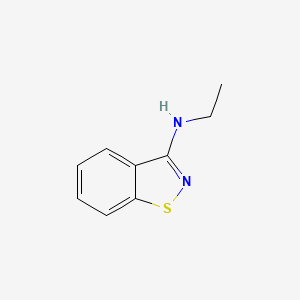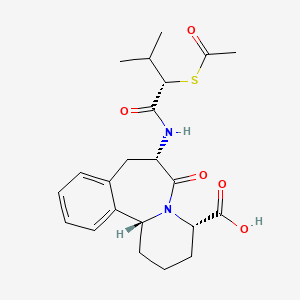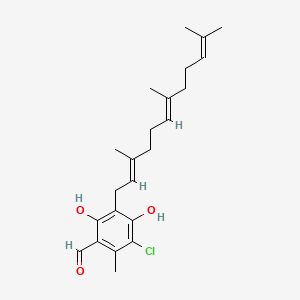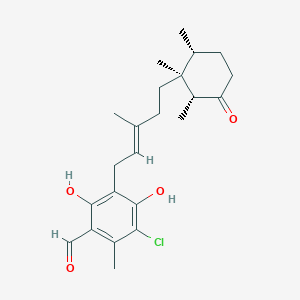
Eupha-8,24-dienol
Descripción general
Descripción
Euphol es un alcohol triterpénico tetracíclico que se encuentra principalmente en la savia de la planta medicinal Euphorbia tirucalli . Es estructuralmente similar al colesterol y exhibe una amplia gama de propiedades farmacológicas, incluidos efectos antiinflamatorios, anticancerígenos e inmunomoduladores .
Aplicaciones Científicas De Investigación
Euphol tiene una amplia gama de aplicaciones de investigación científica:
Química: Euphol se utiliza como precursor para sintetizar varios compuestos triterpenoides.
Medicina: Euphol exhibe propiedades anticancerígenas, antiinflamatorias e inmunomoduladoras, lo que lo convierte en un posible agente terapéutico para diversas enfermedades, incluidos el cáncer y los trastornos inflamatorios
Mecanismo De Acción
Euphol ejerce sus efectos a través de varios mecanismos:
Antiinflamatorio: Euphol inhibe la actividad del factor nuclear kappa B (NF-κB) y reduce la producción de citocinas proinflamatorias.
Anticancerígeno: Euphol induce la autofagia y la apoptosis en las células cancerosas mediante la modulación de diversas vías de señalización, incluida la inhibición de la señalización del factor de crecimiento transformante beta (TGF-β)
Inmunomodulador: Euphol modula el sistema endocannabinoide al inhibir la actividad de la lipasa de monoacilglicerol (MGL).
Análisis Bioquímico
Biochemical Properties
Eupha-8,24-dienol interacts with various enzymes and proteins in biochemical reactions. It produces anti-inflammatory effects by mediating NF-kappaB, down-regulating tumor necrosis factor-alpha and cyclooxygenase-2, and reducing the activation of protein kinase C . This compound also inhibits the monoacylglycerol lipase (MAGL) activity via a reversible mechanism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to exert in vitro and in vivo cytotoxicity against several cancer cell lines and glioma cells . This includes inhibiting proliferation, motility, and colony formation, arresting the cell cycle, and inducing apoptosis by modulating ERK signaling and activating autophagy-associated cell death .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules and changes in gene expression. It suppresses TGF-beta signaling by inducing TGF-beta receptor movement into lipid-raft microdomains and degrading TGF-beta receptors . This compound also interacts with Phe8, Val297, Arg298, and Val303 residues of the main protease of SARS-CoV-2 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Euphol se puede extraer de Euphorbia tirucalli a través de una serie de pasos que involucran la extracción con alcohol, la separación por columna de gel de sílice y la cromatografía líquida de alto rendimiento de fase inversa . El proceso implica:
- Extracción con alcohol del material vegetal.
- Separación mediante cromatografía en columna de gel de sílice.
- Purificación adicional mediante cromatografía líquida de alto rendimiento de fase inversa para lograr una pureza superior al 98% .
Métodos de producción industrial: La producción industrial de euphol sigue técnicas de extracción y purificación similares, pero a mayor escala. El proceso está diseñado para ser eficiente, obteniendo euphol de alta pureza adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: Euphol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Euphol se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo hidroxilo presente en el euphol.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo, lo que lleva a la formación de ésteres y éteres
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para reacciones de esterificación y eterificación
Principales productos:
- Derivados oxidados de euphol.
- Formas reducidas de euphol.
- Derivados de ésteres y éteres .
Comparación Con Compuestos Similares
Euphol se compara con otros triterpenos tetracíclicos similares, como:
Tirucallol: Similar al euphol, el tirucallol se encuentra en Euphorbia tirucalli y tiene propiedades farmacológicas comparables.
Cycloartenol: Euphol y cycloartenol comparten similitudes estructurales y actividades biológicas, incluidos efectos antiinflamatorios.
Unicidad: La capacidad única de euphol para modular múltiples vías de señalización y su índice de citotoxicidad selectivo más alto lo convierten en un candidato prometedor para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318412 | |
| Record name | (+)-Euphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-47-6 | |
| Record name | (+)-Euphol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Euphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Euphol exert its anti-cancer effects?
A1: Euphol exhibits anti-cancer activity through multiple mechanisms. In breast cancer cells, Euphol induced cell cycle arrest at the G1 phase by downregulating cyclin D1 expression and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27. [] This resulted in the hypophosphorylation of Rb, ultimately inhibiting cell cycle progression. In other cancer models, including gastric cancer, Euphol appears to function by negatively modulating the Transforming Growth Factor beta (TGF-β) signaling pathway. [, ] It achieves this by promoting the movement of TGF-β receptors into lipid raft microdomains within the cell membrane, leading to their degradation. [] This disruption of TGF-β signaling contributes to the induction of cancer cell death.
Q2: Does Euphol interact with specific proteins or pathways?
A2: Yes, Euphol has been shown to interact with several key proteins and signaling pathways. One notable interaction is with Protein Kinase C (PKC) isoforms. Research suggests that Euphol modulates the expression of genes involved in the PKC pathway, contributing to its cytotoxic effects in colorectal cancer models. [] Specifically, treatment with Euphol stimulated the gene and protein expression of PKCα, PKCβ, PKCδ, and PKCZ in mouse organoids. []
Q3: What is the molecular formula and weight of Euphol?
A3: The molecular formula of Euphol is C30H50O, and its molecular weight is 426.72 g/mol.
Q4: What spectroscopic data are available for Euphol?
A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been widely used to characterize and confirm the structure of Euphol. [, , , , ] These data provide detailed information about the compound's functional groups, carbon framework, and overall structure.
Q5: Is there any information available regarding the material compatibility and stability of Euphol under various conditions?
A5: While specific data on material compatibility is limited, research suggests that Euphol, like other triterpenes, might be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxygen. [, , ] This potential for degradation underscores the importance of appropriate storage and handling practices to maintain the compound's stability and efficacy.
Q6: What types of in vitro and in vivo models have been used to study the efficacy of Euphol?
A6: Euphol's efficacy has been evaluated in both in vitro and in vivo settings using a variety of cancer models.
Q7: What are the key findings from in vitro studies on Euphol's anti-cancer activity?
A7: In vitro studies have demonstrated Euphol's cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines, including those derived from esophageal squamous cell carcinoma, pancreatic ductal adenocarcinoma, prostate cancer, melanoma, and colon cancer. [] These findings highlight its potential as an anti-cancer agent.
Q8: Have any clinical trials been conducted to investigate Euphol in humans?
A8: Currently, there are no published clinical trials evaluating the safety and efficacy of Euphol in humans. Further research, including preclinical studies to establish safety and efficacy profiles, is needed before clinical trials can be considered.
Q9: What analytical techniques are commonly used to characterize and quantify Euphol?
A9: Several analytical methods have been employed to characterize and quantify Euphol, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being particularly prevalent.
Q10: Have these analytical methods been validated?
A10: Yes, validation of analytical methods for Euphol is crucial to ensure their reliability and accuracy. Studies employing HPLC methods have generally included validation parameters such as linearity, precision, accuracy, and recovery, demonstrating the suitability of these techniques for Euphol analysis. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)


